molecular formula C10H12ClN B170887 (S)-2-(4-Chlorophenyl)pyrrolidine CAS No. 1217651-75-6

(S)-2-(4-Chlorophenyl)pyrrolidine

Cat. No.: B170887
CAS No.: 1217651-75-6
M. Wt: 181.66 g/mol
InChI Key: CIHHGGKKRPPWSU-JTQLQIEISA-N
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Description

(S)-2-(4-Chlorophenyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Chlorophenyl)pyrrolidine typically involves the reaction of 4-chlorobenzaldehyde with (S)-proline in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Chlorophenyl)pyrrolidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide or potassium tert-butoxide. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include substituted pyrrolidines, amine derivatives, and various functionalized aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

The primary application of (S)-2-(4-Chlorophenyl)pyrrolidine lies in its use as a building block in the synthesis of pharmaceutical compounds. This compound is particularly noted for its potential in targeting neurological disorders and other medical conditions.

1.1. Neuropharmacological Applications

Research has indicated that derivatives of pyrrolidine, including this compound, can act on neurotransmitter receptors, influencing pathways associated with conditions such as depression and anxiety. For instance, studies have shown that certain pyrrolidine derivatives exhibit selective serotonin reuptake inhibition, which is crucial for the treatment of mood disorders .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. This compound can be utilized to create various derivatives that possess enhanced biological activity or improved pharmacokinetic properties.

2.1. Synthesis of Anticancer Agents

Pyrrolidine derivatives have been synthesized and evaluated for their anticancer properties. In particular, this compound has shown promising results in inhibiting cancer cell proliferation in vitro. For example, studies have reported IC50 values indicating significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7 .

Biological Studies

The biological activity of this compound has been extensively documented, showcasing its potential across various therapeutic areas.

3.1. Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentration (MIC) values indicating effective inhibition against Staphylococcus aureus and Escherichia coli, with values ranging from 3.12 to 12.5 μg/mL .

3.2. Antiviral and Anticancer Properties

Additionally, this compound has been explored for its antiviral activities, particularly as a CXCR4 antagonist, which plays a role in HIV infection and cancer metastasis . The compound's structural features allow it to bind effectively to specific receptors involved in these diseases.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Study Focus Findings
Antibacterial Activity StudyEvaluated against Staphylococcus aureusMIC: 6.25 μg/mL; Effective inhibition compared to controls
Cytotoxicity EvaluationTested on HeLa and MCF-7 cell linesIC50: HeLa - 5.0 μM; MCF-7 - 6.5 μM
Neuropharmacological ResearchSelective serotonin reuptake inhibitionPotential therapeutic for mood disorders

Mechanism of Action

The mechanism of action of (S)-2-(4-Chlorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

(S)-2-(4-Chlorophenyl)pyrrolidine is unique due to its specific chiral configuration and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

(S)-2-(4-Chlorophenyl)pyrrolidine is a compound of interest due to its unique structural features, which include a pyrrolidine ring and a chlorophenyl substituent. This article aims to consolidate the available research findings regarding its biological activity, potential applications, and mechanisms of action.

Structural Characteristics

The compound features a chiral center at the second carbon of the pyrrolidine ring, leading to two enantiomers: (S) and (R). The (S) configuration is significant as it can influence the compound's biological interactions. The presence of the chlorophenyl group suggests potential reactivity and interaction with biological targets due to the electron-withdrawing nature of chlorine, which can enhance lipophilicity and membrane permeability.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques, including asymmetric synthesis or resolution of racemic mixtures. This compound may serve as a synthetic intermediate for creating more complex molecules with potential therapeutic applications.

Anticancer Potential

Recent studies have highlighted derivatives of 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, which incorporate the pyrrolidine structure. These derivatives exhibit promising anticancer properties due to their ability to inhibit cancer cell proliferation. The 1,2,3-triazole moiety contributes to low multidrug resistance and high bioavailability, making these compounds attractive candidates for further development .

Research Findings and Case Studies

StudyFindingsImplications
Investigated the molecular architecture of triazole derivatives containing pyrrolidine.Suggests potential for anticancer applications due to low toxicity and high stability.
Synthesis of 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-triazole showed significant anticancer activity.Highlights the importance of structural modifications in enhancing biological efficacy.
Overview of methylation effects on drug discovery indicated that structural modifications can drastically alter potency.Suggests that similar modifications on this compound could improve its biological activity.

Safety and Handling

Due to limited documented research on the specific hazards associated with this compound, it is prudent to handle this compound with caution as one would with other organic compounds. Standard laboratory safety protocols should be followed.

Properties

IUPAC Name

(2S)-2-(4-chlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHHGGKKRPPWSU-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426554
Record name (S)-2-(4-chlorophenyl) pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217651-75-6
Record name (S)-2-(4-chlorophenyl) pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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